Algestone acetonide
Overview
Description
Algestone acetonide, also known as algestone 16α,17α-acetonide or 16α,17α-isopropylidenedioxyprogesterone, is a synthetic progestin. It is a cyclic ketal derivative of algestone, specifically the 16α,17α-acetonide form. This compound was developed but never marketed .
Scientific Research Applications
Chemistry: It serves as a model compound for studying steroid chemistry and the effects of cyclic ketal formation.
Biology: Research has explored its role as a progestin, although it was never marketed.
Industry: Its synthesis and reactions provide insights into the production of similar steroid compounds.
Mechanism of Action
Target of Action
Algestone acetonide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin . The primary target of this compound is the progesterone receptor , which is the biological target of progestogens like progesterone .
Mode of Action
As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to this receptor and activates it, mimicking the action of natural progesterone. This interaction results in changes in the transcription of certain genes within the cells, leading to alterations in protein synthesis. These changes at the cellular level result in the physiological effects of this compound.
Biochemical Pathways
It is also indicated in combination with an estrogen as an injectable contraceptive .
Pharmacokinetics
. This suggests that it has a long half-life and is slowly released into the body over time. The elimination half-life is approximately 24 days , and it is excreted preferentially in feces .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a progestin. By activating the progesterone receptor, it influences various reproductive processes. As a contraceptive, it works by preventing ovulation, altering the cervical mucus to make it harder for sperm to reach the egg, and changing the lining of the uterus to prevent implantation of a fertilized egg .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, body weight, metabolic rate, and overall health status can also influence the drug’s action and efficacy.
Safety and Hazards
The safety data sheets for Algestone acetonide indicate that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .
Relevant Papers The information provided above is based on the analysis of various papers and resources . For more detailed information, you may want to refer to these sources directly.
Biochemical Analysis
Biochemical Properties
As a progestin, it is expected to interact with progesterone receptors and other related biomolecules
Cellular Effects
As a progestin, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specific details about its effects on various types of cells and cellular processes are currently lacking in the literature.
Molecular Mechanism
As a progestin, it is likely to exert its effects at the molecular level through binding interactions with progesterone receptors This could potentially lead to changes in gene expression and enzyme activity
Preparation Methods
The preparation of algestone acetonide involves several steps:
Starting Material: The synthesis begins with algestone.
Formation of Cyclic Ketal: Algestone is reacted with acetone in the presence of an acid catalyst to form the cyclic ketal at the 16α,17α positions.
Reaction Conditions: The reaction typically occurs at room temperature and may require a few hours to complete. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Algestone acetonide undergoes various chemical reactions:
Oxidation: It can be oxidized at the 3-keto group to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Algestone acetonide is similar to other progestins such as algestone acetophenide and 16α-hydroxyprogesterone. its unique feature is the cyclic ketal formation at the 16α,17α positions, which distinguishes it from other progestins .
Similar Compounds
- Algestone acetophenide
- 16α-hydroxyprogesterone
- 17α-hydroxyprogesterone
This uniqueness in structure may influence its binding affinity and activity at progesterone receptors, although detailed comparative studies are limited.
Properties
IUPAC Name |
8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14(25)24-20(27-21(2,3)28-24)13-19-17-7-6-15-12-16(26)8-10-22(15,4)18(17)9-11-23(19,24)5/h12,17-20H,6-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWBQIAZNGURQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4968-09-6 | |
Record name | Alphasone acetonide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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